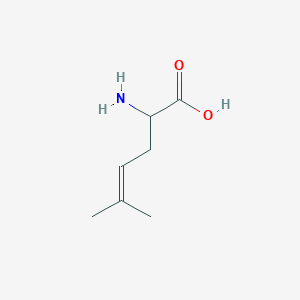

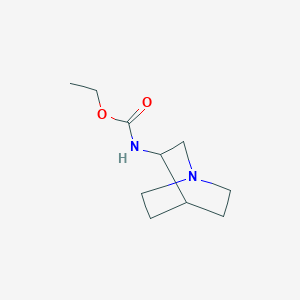

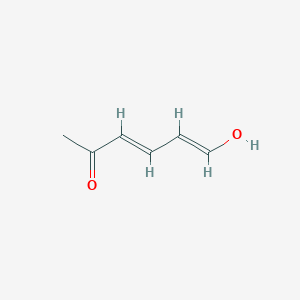

(S)-Ácido 2-amino-5-metilhex-4-enoico

Descripción general

Descripción

2-Amino-5-methylhex-4-enoic acid is a natural product found in Leucocortinarius bulbiger with data available.

Aplicaciones Científicas De Investigación

Aplicaciones de Biosensores

(S)-Ácido 2-amino-5-metilhex-4-enoico se puede utilizar en el desarrollo de biosensores. Estos biosensores pueden detectar iones, moléculas pequeñas, proteínas y células con alta especificidad y sensibilidad. La integración de este compuesto con otros nanomateriales orgánicos o inorgánicos puede mejorar significativamente el rendimiento de los biosensores .

Herramientas de Regulación Genética

Este compuesto también puede encontrar aplicación en la regulación genética. Al modificar los ácidos nucleicos, this compound puede ayudar en la creación de herramientas de regulación genética que pueden controlar la expresión de genes, ofreciendo tratamientos potenciales para trastornos genéticos .

Agentes Terapéuticos

En el campo de la terapéutica, this compound se puede utilizar para modificar ácidos nucleicos, que luego pueden actuar como agentes terapéuticos. Estos agentes pueden dirigirse a secuencias genéticas específicas, proporcionando una vía para tratar enfermedades a nivel genético .

Sistemas de Administración de Medicamentos

La capacidad del compuesto para ser modificado químicamente lo convierte en un candidato para el desarrollo de sistemas de administración de medicamentos. Se puede utilizar para crear portadores más eficientes que pueden administrar medicamentos a células o tejidos específicos, lo que potencialmente mejora la eficacia y reduce los efectos secundarios de varios medicamentos .

Aptámeros de Ácidos Nucleicos

This compound puede contribuir a la síntesis de aptámeros de ácidos nucleicos. Estos aptámeros son moléculas cortas de ADN o ARN de cadena sencilla que pueden unirse a objetivos específicos con alta afinidad. Se utilizan en diversas aplicaciones clínicas, desde el diagnóstico hasta la terapia dirigida .

Mejorar la Estabilidad en Suero de los Aptámeros

Uno de los desafíos con los aptámeros de ácidos nucleicos es su estabilidad en suero reducida. This compound se puede utilizar para modificar químicamente los aptámeros para aumentar su vida media de circulación, haciéndolos más efectivos para el uso clínico .

Nanomedicina

La versatilidad del compuesto en la modificación química se puede explotar en la nanomedicina. Se puede utilizar para crear nanopartículas que pueden atravesar barreras biológicas, como la barrera hematoencefálica, lo cual es crucial para tratar trastornos del sistema nervioso central .

Nanotecnología del ADN

This compound puede ser un bloque de construcción en la nanotecnología del ADN. Puede ayudar en el autoensamblaje de nanoestructuras altamente ordenadas que tienen una estabilidad biológica mejorada y una eficiencia de captación celular, abriendo nuevas vías para la regulación y la terapia génica .

Propiedades

IUPAC Name |

(2S)-2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)